molecular formula C15H27N3O3 B1387850 Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate CAS No. 1092351-45-5

Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate

Cat. No.: B1387850
CAS No.: 1092351-45-5
M. Wt: 297.39 g/mol
InChI Key: IBRBCYQKFAXUCD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate is a heterocyclic compound with the molecular formula C15H27N3O3 and a molecular weight of 297.39 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties.

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate” are currently unknown . This compound is a heterocyclic building block used in research , and it’s possible that it interacts with various biological targets. More research is needed to identify its specific targets and their roles.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets . .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including proteases and kinases, which are crucial for various cellular functions. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in cellular signaling pathways and metabolic processes . Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and contextFor instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of key proteins . This, in turn, affects gene expression patterns and metabolic fluxes within the cell. Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, thereby inhibiting their activity . This inhibition can lead to downstream effects on cellular signaling pathways and metabolic processes. Additionally, this compound can interact with transcription factors, influencing gene expression by altering the transcriptional activity of specific genes . These molecular interactions underscore the compound’s potential as a modulator of cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to certain conditions, such as high temperatures or extreme pH, can lead to its degradation and reduced efficacy . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic fluxes by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism[12][12]. Additionally, it can affect the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with appropriate reagents to introduce the diazepanone moiety. One common method includes the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material, which undergoes a series of reactions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and protein binding.

    Medicine: As a potential intermediate in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate is unique due to its specific diazepanone moiety, which imparts distinct chemical and biological properties. This makes it valuable in research and development for creating novel compounds with potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-12(5-9-18)17-10-6-13(19)16-7-11-17/h12H,4-11H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRBCYQKFAXUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653275
Record name tert-Butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-45-5
Record name tert-Butyl 4-(5-oxo-1,4-diazepan-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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